2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole

Description

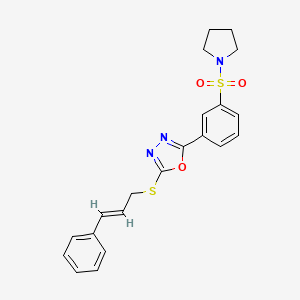

2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core. The molecule is substituted at position 2 with a cinnamylthio group (a thioether linked to a cinnamyl moiety) and at position 5 with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group.

Properties

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c25-29(26,24-13-4-5-14-24)19-12-6-11-18(16-19)20-22-23-21(27-20)28-15-7-10-17-8-2-1-3-9-17/h1-3,6-12,16H,4-5,13-15H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKDILYVBWSEJW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The cinnamylthio group can be introduced via a nucleophilic substitution reaction, while the pyrrolidin-1-ylsulfonyl group is often added through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and conditions used.

Chemical Reactions Analysis

Chemical Reactions Involving Oxadiazoles

Oxadiazoles can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole , potential reactions might involve:

-

Nucleophilic Substitution : The cinnamylthio group could be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.

-

Oxidation : The thio group could be oxidized to a sulfoxide or sulfone using oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) .

Reaction Conditions:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nucleophilic Substitution | Basic conditions (e.g., NaOH) with nucleophile (e.g., NH2CH3) | 2-(Alkylamino)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole |

| Oxidation | mCPBA in DCM at room temperature | 2-(Cinnamylsulfonyl)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole |

Biological Activities of Oxadiazole Derivatives

1,3,4-Oxadiazoles are known for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific biological activity of This compound would depend on its structural features and could be explored through in vitro and in vivo studies.

Biological Activity Tests:

-

Antimicrobial Assays : Evaluate against Gram-positive and Gram-negative bacteria using MIC (Minimum Inhibitory Concentration) tests.

-

Anticancer Assays : Use MTT assays on human cancer cell lines to assess cytotoxicity and potential anticancer activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens . The mechanism often involves disrupting cellular functions or inhibiting essential enzymes within microbial cells.

Anticancer Potential

Several studies have highlighted the anticancer activity of oxadiazole derivatives. For example, compounds similar to 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain oxadiazole compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models . This suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of oxadiazole derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Dhumal et al. (2016) | Investigated antitubercular activity of oxadiazole derivatives; identified strong inhibitors of Mycobacterium bovis BCG | Potential treatment for tuberculosis |

| Desai et al. (2018) | Evaluated antimicrobial effects; found significant activity against Gram-positive and Gram-negative bacteria | Development of new antibiotics |

| Paruch et al. (2020) | Synthesized 2,5-disubstituted oxadiazoles; tested antibacterial activity | Antibacterial agent development |

Mechanism of Action

The mechanism of action of 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The cinnamylthio and pyrrolidin-1-ylsulfonyl groups can bind to active sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Position 2 Substituents: Thioether Variations

- Cinnamylthio Group (Main Compound) : The conjugated cinnamyl system (C₆H₅-CH=CH-CH₂-S-) may improve membrane permeability and stabilize interactions with hydrophobic protein pockets.

- Ethylsulfanyl Group : In 5-[2-(ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione (), the simpler ethyl chain reduces steric bulk but may limit aromatic interactions, resulting in lower antibacterial activity compared to cinnamylthio derivatives .

Position 5 Substituents: Sulfonyl vs. Heteroaromatic Groups

- 3-(Pyrrolidin-1-ylsulfonyl)phenyl (Main Compound) : The sulfonamide group (-SO₂-pyrrolidine) is electron-withdrawing and may improve metabolic stability and solubility.

- Pyridinyl Groups : Cinnamyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide () replaces the sulfonyl group with a pyridinyl ring, which could facilitate metal coordination or hydrogen bonding but lacks the sulfonamide’s solubilizing effects .

- Trifluoromethylphenyl Group : 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole () features a CF₃ group, enhancing lipophilicity and resistance to oxidative metabolism, though the chloromethyl group increases reactivity risks .

Table 1: Key Oxadiazole Derivatives and Their Activities

Biological Activity

2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a novel compound belonging to the oxadiazole family. This compound features a unique structure that includes a 1,3,4-oxadiazole core, which is known for its diverse biological activities. The presence of the cinnamylthio and pyrrolidin-1-ylsulfonyl groups enhances its chemical reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, similar oxadiazole derivatives have been shown to increase p53 expression and activate caspase pathways in breast cancer cell lines .

- Anti-inflammatory Effects : Oxadiazoles are reported to possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

- Antimicrobial Study : A study by Dhumal et al. (2016) explored various oxadiazole derivatives for their antitubercular activity. The most promising compounds showed strong inhibition against Mycobacterium bovis BCG .

- Anticancer Activity : In vitro studies have indicated that oxadiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. For instance, one study reported IC50 values for certain derivatives in the micromolar range against MCF-7 cells .

- Mechanistic Insights : Molecular docking studies have revealed that these compounds can interact with specific targets involved in cancer progression, such as enzymes critical for fatty acid biosynthesis .

Comparative Analysis with Related Compounds

A comparison table of related oxadiazole compounds highlights their unique features and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | Structure | Strong antimicrobial activity |

| 2-Methyl-3-phenyloxadiazole | Structure | Known for anti-inflammatory properties |

| 5-(Phenylethynyl)-1,3,4-oxadiazole | Structure | Demonstrates potent anticancer effects |

The unique combination of cinnamylthio and pyrrolidin sulfonamide groups in this compound may enhance its biological activity compared to other derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole, and how are intermediates validated?

The synthesis typically involves cyclization of thiosemicarbazides or oxidative desulfurization of 1,3,4-thiadiazoles. For example, intermediates can be prepared via nucleophilic substitution of cinnamylthiol with pre-functionalized oxadiazole precursors. Key steps include:

- Characterization of intermediates : H NMR and C NMR spectroscopy are critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, as demonstrated in analogous oxadiazole derivatives with >90% yield and purity .

- Purification : Flash chromatography (e.g., AcOEt:hexane gradients) or recrystallization (DCM/MeOH) is used to isolate crystalline products .

Q. Which spectroscopic and computational techniques are essential for structural elucidation of this compound?

- Experimental : H/C NMR identifies proton environments and carbon frameworks, particularly distinguishing oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons). IR spectroscopy confirms C=N and S=O stretches (e.g., 1650 cm and 1150 cm) .

- Computational : Density Functional Theory (DFT) calculates bond lengths, vibrational frequencies, and HOMO-LUMO gaps to validate experimental data and predict electronic properties .

Q. What in vitro assays are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives like this compound?

- Anti-inflammatory : Carrageenan-induced rat paw edema assays measure edema inhibition (%) at doses of 20–50 mg/kg, comparing to standards like indomethacin .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC values, with docking studies targeting PARP or HIF-1α .

- Antimicrobial : Agar diffusion assays determine zone-of-inhibition against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can molecular docking and DFT studies guide the optimization of this compound for target-specific applications?

- Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PARP-1 (e.g., binding affinity to catalytic domains). For example, oxadiazole derivatives with electron-withdrawing groups (e.g., -SOpyrrolidine) show enhanced hydrogen bonding with PARP-1’s NAD binding site .

- DFT : Electron density maps and Fukui indices predict reactive sites for functionalization. For instance, the pyrrolidinylsulfonyl group’s electron-deficient phenyl ring may favor electrophilic substitution .

Q. How can researchers address contradictions between in vitro potency and in vivo efficacy for oxadiazole-based therapeutics?

- Pharmacokinetic profiling : Measure logP (e.g., >3.0 for cinnamylthio derivatives) to assess membrane permeability. Poor bioavailability may explain in vitro-in vivo discrepancies .

- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., oxidation of sulfur moieties) requiring stabilization via fluorination or steric hindrance .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for substituents on the oxadiazole core?

- Substituent variation : Compare analogs with cinnamylthio vs. benzylthio groups. For example, cinnamylthio’s extended conjugation enhances π-π stacking with PARP-1’s aromatic residues, increasing IC by 2-fold .

- Bioisosteric replacement : Replace pyrrolidinylsulfonyl with piperazinylsulfonyl to modulate solubility. Piperazine’s basic nitrogen improves aqueous solubility (e.g., >10 mg/mL in PBS) .

Q. What experimental and computational approaches resolve conflicting data in biological assay outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.